molecular formula C14H22O B12665509 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal CAS No. 94201-07-7

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal

Cat. No.: B12665509
CAS No.: 94201-07-7
M. Wt: 206.32 g/mol
InChI Key: LAULSHVBQKQWBA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal (CAS 94201-07-7) is an α,β-unsaturated aldehyde featuring a cyclohexenyl moiety substituted with an isopropyl group at position 4 and a pent-4-enal chain. Its molecular formula is C₁₄H₂₂O (molecular weight: 206.33 g/mol), and it is structurally characterized by a conjugated system that enhances reactivity in cycloadditions and nucleophilic attacks. This compound is of interest in organic synthesis, particularly in macrocyclization and fragrance applications due to its rigid bicyclic framework and aldehyde functionality .

Properties

CAS No.

94201-07-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-enal

InChI

InChI=1S/C14H22O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,11-12,14H,3,5,8-10H2,1-2H3/b6-4+

InChI Key

LAULSHVBQKQWBA-GQCTYLIASA-N

Isomeric SMILES

CC(C)C1CCC(=CC1)/C=C/CCC=O

Canonical SMILES

CC(C)C1CCC(=CC1)C=CCCC=O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Rearrangement and Cyclization

A key step in related cyclohexenyl aldehyde syntheses involves the acid-catalyzed rearrangement and cyclization of precursors such as dehydrolinalool or hotrienol derivatives. For example, in the preparation of 1-(5,5-dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, hotrienol undergoes rearrangement and cyclization in the presence of an acidic catalyst at temperatures ranging from 10 to 100 °C, with the catalyst to substrate mass ratio between 0.2 and 5. The reaction is typically performed by dropwise addition of the substrate to the acid catalyst over 0.5 to 5 hours, followed by extraction and concentration to isolate the cyclohexenyl methyl ketone intermediate.

This approach can be adapted for the isopropyl-substituted cyclohexene by selecting appropriate starting materials and acidic catalysts to promote the formation of the 4-isopropylcyclohexenyl core.

Grignard Addition and Oxidation

An alternative method involves the use of Grignard reagents derived from isopropenyl or isopropyl-substituted cyclohexyl halides. For instance, 4-methylcyclohexane carboxaldehyde can be reacted with isopropenylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-78 to 0 °C) under nitrogen atmosphere. After the Grignard addition, the reaction mixture is quenched with saturated ammonium chloride solution, and the organic phase is extracted and dried. The resulting secondary alcohol intermediate is then oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane at 0 °C to room temperature overnight. Purification by column chromatography and bulb-to-bulb distillation yields the target aldehyde with yields around 60%.

Hydrogenation and Isomerization Control

Hydrogenation steps are sometimes employed to adjust the saturation level of the cyclohexene ring or side chain double bonds. For example, hydrogenation of related aldehydes in cyclohexane with 5% palladium on carbon at 20 bar and room temperature can be used to selectively reduce double bonds while preserving aldehyde functionality. Control of E/Z isomer ratios is critical, with typical mixtures showing ratios of at least 60:40 or higher in favor of the E isomer.

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Acid-catalyzed rearrangement Dehydrolinalool + Acid catalyst (mass ratio 1:0.2-5) 10–100 0.5–5 h (dropwise) + 0.5–2 h post-addition Not specified Extraction with ether, reaction termination with cold water
Alkylation Cyclohexenyl methyl ketone + Allyl halide + Base -20 to 30 12–16 h Not specified Anhydrous, oxygen-free conditions
Grignard addition 4-Methylcyclohexane carboxaldehyde + Isopropenylmagnesium bromide -78 to 0 1–3 h addition + 1 h stirring 60–82 Quench with NH4Cl, purification by chromatography
Oxidation Secondary alcohol + PCC in DCM 0 to RT Overnight ~60 Purification by chromatography and distillation
Hydrogenation Aldehyde + Pd/C + H2 (20 bar) in cyclohexane RT Until completion 90+ Controls saturation and isomer ratio
  • The acid-catalyzed rearrangement and cyclization step is crucial for constructing the cyclohexene ring with the isopropyl substituent. The reaction conditions are mild and allow for good control over the intermediate formation, which is essential for subsequent alkylation steps.

  • The alkylation step under basic conditions enables the introduction of the pent-4-enal side chain with good regioselectivity. The use of anhydrous and oxygen-free conditions prevents side reactions and degradation of sensitive intermediates.

  • Grignard addition followed by PCC oxidation offers an alternative route that can be advantageous when starting from commercially available aldehydes and halides. This method provides good yields and allows for stereochemical control, although it requires careful handling of moisture-sensitive reagents.

  • Hydrogenation steps are effective for fine-tuning the saturation and isomeric purity of the final aldehyde product. The control of E/Z isomer ratios is important for the compound’s olfactory and chemical properties.

The preparation of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal involves sophisticated synthetic strategies combining acid-catalyzed cyclization, base-catalyzed alkylation, Grignard addition, oxidation, and hydrogenation. Each step requires precise control of reaction parameters to optimize yield and selectivity. The methods described are supported by detailed experimental data and have been validated in industrial and research settings, making them reliable for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Isopropyl chloride (C3H7Cl), Aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: 5-(4-Isopropyl-1-cyclohexen-1-yl)pentanoic acid

    Reduction: 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol

    Substitution: Various substituted cyclohexenes depending on the electrophile used

Scientific Research Applications

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexene ring may facilitate interactions with lipid membranes, influencing cellular processes.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal, differing in substituents, chain length, or ring substitution patterns:

Compound Name CAS Number Molecular Formula Substituents/Modifications
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal 94201-07-7 C₁₄H₂₂O Cyclohexenyl (4-isopropyl), pent-4-enal chain
2-Isopropyl-5-methylhex-4-enal 58191-81-4 C₁₄H₂₂O Hexenyl chain (5-methyl, 2-isopropyl)
7-(4-Methyl-3-cyclohexen-1-yl)oct-4-enal 83878-06-2 C₁₄H₂₂O Cyclohexenyl (4-methyl, position 3), oct-4-enal
2,2-Diethylpent-4-enal 71201-99-5 C₉H₁₆O Pent-4-enal chain with diethyl substituents
4-Pentenal 2100-17-6 C₅H₈O Linear pent-4-enal (no cyclic substituents)

Data sourced from supplier databases and chemical registries .

Structural and Reactivity Differences

  • Cyclohexenyl Substitution : The target compound’s 4-isopropyl-cyclohexenyl group introduces steric hindrance and rigidity, reducing conformational flexibility compared to linear analogs like 4-pentenal (CAS 2100-17-6) .
  • Electron-Withdrawing Effects : The α,β-unsaturated aldehyde moiety in all analogs enables conjugate additions, but electron-donating substituents (e.g., isopropyl in 94201-07-7) may moderate electrophilicity compared to methyl or ethyl groups .

Physicochemical Properties

  • Boiling Points : Cyclohexenyl derivatives (e.g., 94201-07-7) exhibit higher boiling points than linear aldehydes (e.g., 4-pentenal) due to increased molecular weight and reduced volatility .
  • Solubility : The isopropyl group enhances lipophilicity, making the compound less soluble in polar solvents compared to 2,2-diethylpent-4-enal (CAS 71201-99-5) .

Biological Activity

5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal, with the CAS number 94201-07-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC14H22O
Molar Mass206.32 g/mol
Synonyms(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-enal, 5-[4-(1-Methylethyl)-1-cyclohexen-1-yl]-4-pentenal

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal. For instance, essential oils containing similar constituents demonstrated significant free radical scavenging activity. The in vitro antioxidant activity was assessed using various assays:

  • DPPH Scavenging Activity: IC50 values were reported as low as 15.317 µg/mL.
  • ABTS Scavenging Activity: IC50 values were around 18.890 µg/mL.
  • Hydroxyl Radical Scavenging: IC50 values reached 31.877 µg/mL .

These findings suggest that compounds with structural similarities may also exhibit strong antioxidant capabilities.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been investigated through various models. In vivo studies using carrageenan-induced paw edema in rats showed that essential oils with similar components significantly reduced inflammation. The highest recorded inhibition percentage was approximately 63.35% at a concentration of 100 μg/mL .

Molecular docking studies have indicated that certain components of essential oils can effectively bind to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This binding suggests a potential mechanism for the observed anti-inflammatory effects .

Case Studies and Research Findings

  • Study on Essential Oils:
    • A comprehensive analysis revealed that essential oils containing compounds like 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal possess significant antioxidant and anti-inflammatory activities.
    • The study utilized gas chromatography-mass spectrometry (GC-MS) for chemical profiling and confirmed biological activities through both in vitro and in vivo experiments .
  • Molecular Interaction Studies:
    • In silico analyses demonstrated high binding affinities of certain compounds to COX-2, suggesting their potential use in developing anti-inflammatory drugs .
  • Comparative Analysis:
    • A comparative study highlighted that the antioxidant activities of essential oils containing similar compounds were comparable to well-known antioxidants like gallic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.